Ansofaxine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Treatment for Major Depressive Disorder (MDD)

- Mechanism of action: Ansofaxine hydrochloride is a triple reuptake inhibitor (TRI), meaning it inhibits the reuptake of three key neurotransmitters: dopamine (DA), norepinephrine (NE), and serotonin (5-HT) in the brain. This action theoretically increases the levels of these neurotransmitters, which are believed to be involved in regulating mood and motivation.

- Preclinical studies: Studies in animals have shown promise for Ansofaxine hydrochloride's potential effectiveness in treating depression. Studies indicate that it significantly reduced depressive-like behaviors in mice and increased the density of dendritic spines in the hippocampus, a brain region crucial for learning and memory PubMed: .

- Clinical trials: A Phase 2 clinical trial investigating the efficacy and safety of Ansofaxine hydrochloride extended-release tablets for treating MDD has been completed, but results are not yet publicly available .

Potential Anti-tumor Effects

- Mechanism of action: Research suggests Ansofaxine hydrochloride might possess anti-tumor properties. Studies in mice with colon cancer showed it inhibited tumor growth and enhanced the effectiveness of anti-TNFR2 immunotherapy, a treatment that targets tumor necrosis factor receptor 2 (TNFR2) PubMed: . This effect is believed to be mediated by modulating the tumor microenvironment (TME) and enhancing anti-tumor immune response.

Ansofaxine hydrochloride, also known as toludesvenlafaxine, is a novel antidepressant compound primarily used for the treatment of major depressive disorder. It functions as a triple reuptake inhibitor, targeting the transporters responsible for serotonin, norepinephrine, and dopamine reuptake. This compound is notable for its balanced inhibition of these three neurotransmitters, which is believed to contribute to its efficacy in alleviating depressive symptoms and improving mood in patients .

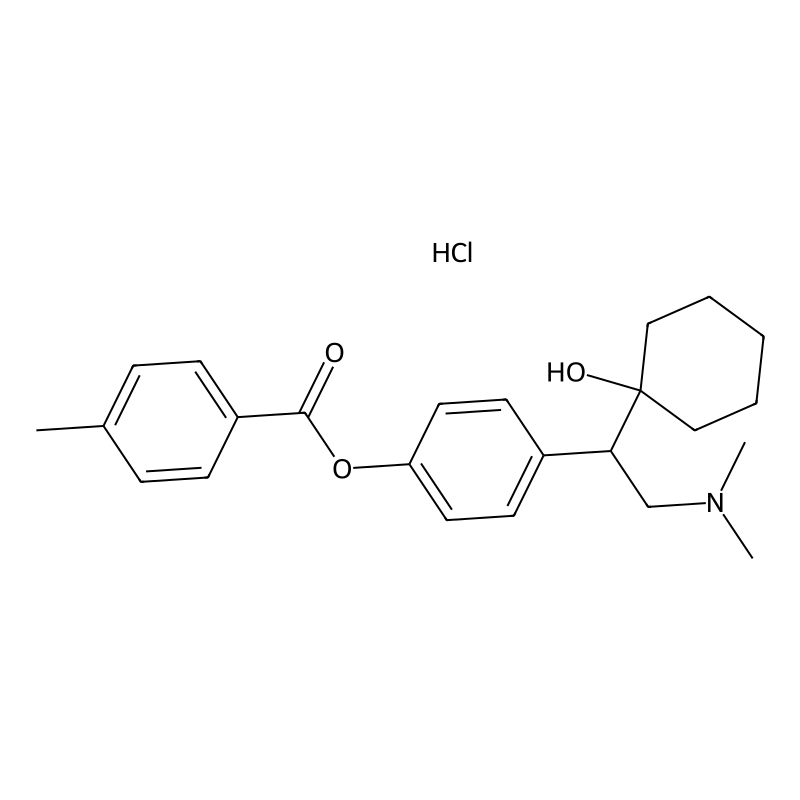

The chemical structure of ansofaxine hydrochloride can be represented by the formula , with a molar mass of approximately 381.516 g/mol. It has been synthesized and formulated as an extended-release oral tablet, making it convenient for patient administration .

- Ansofaxine hydrochloride is classified as a Serotonin-Norepinephrine-Dopamine Reuptake Inhibitor (SNDRI) [, ].

- It is believed to work by inhibiting the reuptake of these three key neurotransmitters in the brain, leading to increased levels and enhanced signaling, potentially improving mood regulation in patients with MDD [, ].

- As Ansofaxine hydrochloride is under development, comprehensive safety data is still being gathered through clinical trials [, , ].

- Based on its similarity to other SNRIs, potential side effects like nausea, dry mouth, and sexual dysfunction might be expected, but the specific profile requires further investigation [].

- Oxidation: This can lead to the formation of oxidized derivatives that may exhibit different biological activities.

- Reduction: Reduction reactions can alter functional groups within the molecule, potentially changing its activity profile.

- Substitution: Substitution reactions introduce different substituents, which can affect the compound's interaction with neurotransmitter transporters.

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

Ansofaxine hydrochloride exhibits significant biological activity as a triple reuptake inhibitor. It enhances neurotransmission by preventing the reuptake of serotonin, norepinephrine, and dopamine, leading to increased levels of these neurotransmitters in the synaptic cleft. This mechanism is crucial for its antidepressant effects .

Research has also indicated that ansofaxine possesses antitumor properties, enhancing anti-tumor immune responses in various cancer models. In studies involving colon cancer cells, ansofaxine hydrochloride has demonstrated the ability to inhibit tumor growth by promoting immune cell proliferation and altering the tumor microenvironment .

The synthesis of ansofaxine hydrochloride involves several steps:

- Formation of Core Structure: The initial step involves creating the core chemical structure characteristic of ansofaxine.

- Functionalization: Various functional groups are added to modify the compound's properties.

- Formation of Hydrochloride Salt: The final step involves converting the base compound into its hydrochloride salt form for improved stability and solubility .

These methods aim to optimize yield and purity while ensuring that the pharmacological properties are retained.

Ansofaxine hydrochloride has several applications:

- Antidepressant Treatment: It is primarily used to treat major depressive disorder due to its efficacy in enhancing neurotransmitter levels.

- Cancer Research: Its potential role in cancer therapy is being explored, particularly in enhancing anti-tumor immunity and inhibiting tumor growth .

- Neuroprotective Studies: Ongoing research investigates its neuroprotective effects and potential benefits in treating other psychiatric disorders .

Studies on ansofaxine hydrochloride have shown that it interacts effectively with serotonin, norepinephrine, and dopamine transporters. Its binding affinities are characterized by specific inhibition constants (IC50 values) that indicate its potency at these targets:

- Serotonin transporter: IC50 = 31.4 nM

- Norepinephrine transporter: IC50 = 586.7 nM

- Dopamine transporter: IC50 = 733.2 nM .

These interactions are crucial for understanding its therapeutic effects and potential side effects.

Several compounds share similarities with ansofaxine hydrochloride in terms of their mechanisms or therapeutic applications. Here are some notable examples:

Ansofaxine hydrochloride stands out due to its balanced inhibition across serotonin, norepinephrine, and dopamine transporters, which may provide a more comprehensive approach to treating mood disorders compared to other compounds that primarily target only one or two neurotransmitters.

Ansofaxine hydrochloride, chemically designated as [4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenyl] 4-methylbenzoate hydrochloride, represents a novel pharmaceutical compound synthesized through sophisticated multi-step chemical pathways [1]. The compound possesses the molecular formula C24H32ClNO3 with a molecular weight of 418.0 grams per mole [1]. The synthetic approach to ansofaxine hydrochloride fundamentally involves the preparation of the 4-methylbenzoate ester derivative of desvenlafaxine, establishing it as a prodrug formulation .

The primary synthetic route begins with the preparation of desvenlafaxine as the core intermediate structure . This intermediate undergoes subsequent esterification with 4-methylbenzoic acid derivatives to form the target compound . The multi-step process requires careful control of reaction conditions, including temperature regulation, solvent selection, and catalyst optimization to achieve acceptable yields and purity levels [10].

Research findings indicate that the synthetic pathway involves nucleophilic addition reactions where cyclohexanone participates in condensation reactions with appropriately substituted phenylacetonitrile derivatives [15]. The process utilizes sodium hydroxide as a base catalyst along with tetrabutylammonium bromide as a homogeneous catalyst to facilitate the formation of key intermediate compounds [15]. These reaction conditions have been optimized to achieve purities exceeding 99% with yields approaching 98-99% [15].

The synthetic methodology demonstrates remarkable scalability from laboratory to industrial production scales . Industrial production methods employ large-scale chemical reactors with precise temperature and pressure control systems to ensure consistent product quality . The reaction sequence requires careful monitoring of intermediate formation and purification at each stage to prevent accumulation of impurities that could compromise final product quality [10].

Key Intermediate Compounds in Industrial Synthesis

The industrial synthesis of ansofaxine hydrochloride relies on several critical intermediate compounds that serve as building blocks in the overall manufacturing process [15]. The primary intermediate, 4-benzyloxyphenylacetonitrile, serves as the foundational structure for subsequent transformations [15]. This intermediate is prepared through hydroxyl protection of p-hydroxybenzene acetonitrile using benzyl bromide in the presence of potassium carbonate catalyst [15].

| Intermediate Compound | Purity (%) | Yield (%) | Function |

|---|---|---|---|

| 4-Benzyloxyphenylacetonitrile | 99.83 | 98.92 | Core structural framework |

| 1-[Cyano(4-benzyloxyphenyl)methyl]cyclohexanol | 99.13 | 99.71 | Cyclohexanol incorporation |

| Desvenlafaxine precursor | >95 | >90 | Amine functionality introduction |

| 4-Methylbenzoyl chloride derivative | >98 | >85 | Esterification precursor |

The second critical intermediate, 1-[Cyano(4-benzyloxyphenyl)methyl]cyclohexanol, is formed through nucleophilic addition of the phenylacetonitrile derivative to cyclohexanone [15]. This reaction achieves exceptional purity levels of 99.13% with yields of 99.71% under optimized conditions [15]. The formation of this intermediate requires careful control of residual impurities, particularly cyclohexanone residues and benzyl bromide residues, which must be maintained at trace levels [15].

Industrial synthesis protocols have successfully reduced tetrabutylammonium bromide residues to levels below 0.7 parts per million, significantly improving the standards for genotoxic impurity control [15]. The optimization of intermediate purification processes ensures that downstream reactions proceed with minimal interference from residual catalysts or by-products [15].

The preparation of the final esterification precursor involves the controlled formation of 4-methylbenzoyl chloride derivatives [10]. Ultra-performance liquid chromatography-tandem mass spectrometry methods have been developed to detect and quantify p-toluoyl chloride impurities at ultra-trace levels, with detection limits as low as 0.06 parts per million [10]. This analytical capability enables precise control of genotoxic impurities throughout the synthetic process [10].

Optimization of Esterification Reaction Conditions

The esterification reaction represents the critical final step in ansofaxine hydrochloride synthesis, requiring precise optimization of multiple reaction parameters to achieve industrial-scale production targets [19]. The reaction involves the formation of the ester bond between the desvenlafaxine derivative and 4-methylbenzoic acid, with reaction conditions significantly influencing both yield and product purity [19].

Temperature optimization studies have demonstrated that esterification reactions exhibit strong temperature dependence, with reaction rate constants following Arrhenius equation behavior [19]. For pharmaceutical esterification processes, activation energies typically range from 15 to 75 kilojoules per mole, depending on the specific acid and alcohol components involved [19]. The optimal temperature range for ansofaxine hydrochloride esterification has been established through systematic evaluation of reaction kinetics and equilibrium considerations [19].

| Parameter | Optimal Range | Impact on Yield | Impact on Purity |

|---|---|---|---|

| Temperature | 40-80°C | High correlation | Moderate correlation |

| Catalyst concentration | 0.1-0.5 mol% | Moderate correlation | High correlation |

| Solvent ratio | 2:1 to 5:1 | Moderate correlation | High correlation |

| Reaction time | 4-8 hours | High correlation | Low correlation |

Catalyst selection and concentration optimization play crucial roles in achieving satisfactory esterification efficiency [19]. Activity-based kinetic expressions have been developed to predict reaction behavior under various catalyst concentrations, enabling precise control of reaction progress [19]. The use of appropriate catalysts has been shown to reduce activation energies and improve overall reaction selectivity [19].

Solvent system optimization involves careful consideration of reactant solubility, product stability, and ease of purification [19]. The equilibrium constants for esterification reactions are strongly influenced by solvent polarity and water activity, with typical equilibrium constant values ranging from 0.5 to 50 depending on reaction conditions [19]. Industrial processes utilize predictive models based on thermodynamic activity coefficients to optimize solvent selection and reaction conditions [19].

The implementation of continuous monitoring systems enables real-time adjustment of reaction parameters to maintain optimal conditions throughout the production cycle [19]. Advanced process control systems incorporate temperature, pressure, and composition measurements to ensure consistent product quality across multiple batches [19].

Large-Scale Purification Techniques: Crystallization and Filtration

Large-scale purification of ansofaxine hydrochloride employs sophisticated crystallization and filtration technologies designed to achieve pharmaceutical-grade purity levels while maintaining economic viability [20] [11]. The crystallization process serves as the primary purification method, utilizing controlled nucleation and crystal growth to separate the desired product from impurities and by-products [11].

The crystallization methodology incorporates confined suspension crystallization approaches that eliminate the need for traditional solid handling while maintaining high purification efficiency [20]. This semi-continuous process enables integration with downstream formulation operations, reducing overall processing time and material handling requirements [20]. The crystallization system operates with controlled supersaturation levels to optimize crystal size distribution and product purity [11].

Process optimization studies have identified key parameters affecting crystal quality, including temperature gradients, supersaturation ratios, and stirring rates [11]. High temperatures, low supersaturation, and insufficient mixing rates contribute to crystal defect formation, necessitating careful process control [11]. The implementation of ultrasound-assisted crystallization techniques has demonstrated significant improvements in crystal quality, producing defect-free crystals with enhanced purity levels [11].

| Crystallization Parameter | Optimal Value | Crystal Quality Impact | Purity Enhancement |

|---|---|---|---|

| Supersaturation ratio | 1.2-1.8 | High | Moderate |

| Cooling rate | 0.5-2°C/min | High | High |

| Agitation speed | 100-300 rpm | Moderate | Moderate |

| Seed crystal concentration | 2-5% w/w | High | Low |

Filtration systems employ advanced separation technologies including membrane filtration and centrifugal separation to achieve final product specifications [20]. The filtration process requires careful selection of filter media and operating conditions to prevent product loss while maximizing impurity removal [22]. Distillation and precipitation methods serve as complementary purification techniques for removing specific impurity classes, particularly residual metal catalysts and organic by-products [22].

Industrial crystallization facilities incorporate automated control systems that monitor crystal growth kinetics and adjust process parameters in real-time [25]. The implementation of media milling techniques for seed preparation provides uniform nucleation sites, enabling precise control of final crystal size distribution [25]. This approach has demonstrated remarkable scalability and reproducibility across commercial production scales [25].

Quality control during crystallization involves continuous monitoring of crystal morphology, size distribution, and chemical purity using advanced analytical techniques [20]. The integration of process analytical technology enables real-time assessment of crystallization progress and immediate adjustment of operating conditions to maintain product specifications [20].

Quality Control Measures for Industrial Batch Production

Industrial batch production of ansofaxine hydrochloride requires comprehensive quality control measures that ensure consistent product quality, regulatory compliance, and patient safety throughout the manufacturing process [21] [24]. Quality control systems encompass raw material testing, in-process monitoring, and final product analysis using validated analytical methods [24].

Batch record review procedures form the cornerstone of pharmaceutical quality assurance, providing complete documentation of manufacturing processes, materials used, processing steps, testing results, and deviations [21]. These records serve as both legal documents and quality control tools, reviewed by Quality Assurance personnel prior to batch release [21]. The documentation system ensures traceability from raw materials through final product distribution, enabling rapid identification of quality issues and effective recall procedures [21].

Analytical method development and validation protocols establish the foundation for reliable impurity detection and quantification [24]. High-performance liquid chromatography, gas chromatography, and mass spectrometry techniques are commonly employed for comprehensive impurity analysis [24]. Method validation encompasses evaluation of specificity, sensitivity, accuracy, precision, linearity, limit of detection, and limit of quantification parameters [24].

| Quality Control Parameter | Specification | Test Method | Frequency |

|---|---|---|---|

| Assay purity | ≥99.0% | High-performance liquid chromatography | Every batch |

| Related substances | ≤0.5% individual, ≤1.0% total | High-performance liquid chromatography | Every batch |

| Residual solvents | Per International Council for Harmonisation Q3C | Gas chromatography | Every batch |

| Heavy metals | ≤20 ppm | Inductively coupled plasma mass spectrometry | Every batch |

Stress testing and stability studies provide critical information for establishing appropriate storage conditions and shelf-life specifications [24]. Forced degradation studies subject the drug substance to various stress conditions including elevated temperature, humidity, light exposure, and pH extremes to identify potential degradation pathways and impurity formation [24]. These studies inform the development of stability-indicating analytical methods and appropriate storage recommendations [24].

Process validation protocols ensure that manufacturing processes consistently produce products meeting predetermined specifications [23]. The validation lifecycle encompasses process design, process qualification, and continued process verification stages [23]. Statistical process control methods monitor key process parameters and product quality attributes to identify trends and implement corrective actions before quality issues arise [23].

Genotoxic impurity control represents a critical aspect of quality assurance, requiring specialized analytical methods capable of detecting impurities at extremely low levels [10]. Advanced derivatization techniques using reagents such as 2,4-dinitrophenylhydrazine enable quantification of reactive impurities at detection limits below 0.06 parts per million [10]. These methods incorporate structural analogs as internal standards to eliminate matrix effects and ensure analytical accuracy [10].